Ferriheme undecapeptide

Description

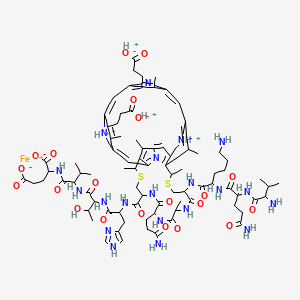

Structure

2D Structure

Properties

CAS No. |

30975-71-4 |

|---|---|

Molecular Formula |

C84H116FeN20O21S2 |

Molecular Weight |

1861.9 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[6-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-12-(3-amino-3-oxopropyl)-27,31-bis(2-carboxylatoethyl)-3,9,18,20,26,32,38-heptamethyl-7,10,13-trioxo-4,17-dithia-8,11,14,22,39-pentaza-36,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1,19,21(37),22,24,26,28,30(39),31,33,35(38)-undecaene-15-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]pentanedioate;hydron;iron(2+) |

InChI |

InChI=1S/C84H118N20O21S2.Fe/c1-36(2)71(88)81(121)98-51(19-22-65(87)107)76(116)97-49(15-13-14-26-85)75(115)101-62-33-126-44(11)69-40(7)55-28-53-38(5)47(16-23-66(108)109)57(92-53)31-58-48(17-24-67(110)111)39(6)54(93-58)29-59-70(41(8)56(95-59)30-60(69)94-55)45(12)127-34-63(102-77(117)50(18-21-64(86)106)96-74(114)42(9)91-79(62)119)80(120)100-61(27-46-32-89-35-90-46)78(118)104-73(43(10)105)83(123)103-72(37(3)4)82(122)99-52(84(124)125)20-25-68(112)113;/h28-32,35-37,42-45,49-52,61-63,71-73,105H,13-27,33-34,85,88H2,1-12H3,(H21,86,87,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124,125);/q;+2/p-2 |

InChI Key |

HRODGVPZCOYIMV-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].[H+].CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=CC4=C(C(SCC(C(=O)N1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N)C)C(=C([N-]4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)[N-]6)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C)C)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)[O-])C(=O)[O-])CCC(=O)N.[Fe+2] |

Canonical SMILES |

[H+].[H+].[H+].[H+].CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=CC4=C(C(SCC(C(=O)N1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N)C)C(=C([N-]4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)[N-]6)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C)C)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)[O-])C(=O)[O-])CCC(=O)N.[Fe+2] |

Synonyms |

ferri-heme undecapeptide ferriheme undecapeptide heme undecapeptide, cytochrome C heme undecapeptides, anionized heme undecapeptides, cationized muPx-11 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization Techniques

The synthesis of ferriheme (B1240928) undecapeptide and its derivatives is a cornerstone for detailed investigation into its biochemical and biophysical properties. Researchers employ a variety of synthetic strategies, each with its own advantages, to construct this complex molecule and its analogs.

Approaches for Ferriheme Undecapeptide Synthesis and Derivative Preparation

The ability to synthesize this compound and its derivatives is fundamental to exploring its function. Both solid-phase and solution-phase methods are utilized, often in a complementary fashion, to achieve the desired peptide sequence and subsequent modifications.

Solid-phase peptide synthesis (SPPS) is a widely adopted method for creating peptides by sequentially adding amino acids to a growing chain that is attached to an insoluble solid support. bachem.comnih.govnih.gov This technique simplifies the purification process as reagents and byproducts in the liquid phase can be easily washed away after each coupling step. bachem.com The general process involves attaching the first amino acid (the C-terminal residue) to a resin, followed by a cycle of deprotection of the Nα-protecting group and coupling of the next protected amino acid. bachem.compeptide.com This cycle is repeated until the desired peptide sequence is assembled. peptide.com

A common strategy in SPPS is the use of Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the amino acids. rsc.orgcsic.es The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, which is advantageous as it avoids the repetitive use of strong acids that can potentially degrade the peptide chain. rsc.orgcsic.es In contrast, the Boc (tert-butyloxycarbonyl) strategy requires treatment with an acid like trifluoroacetic acid (TFA) for deprotection. peptide.com The choice between Fmoc and Boc strategies often depends on the specific peptide sequence and the desired final product. csic.es Once the synthesis is complete, the peptide is cleaved from the resin, often using a strong acid, and all remaining side-chain protecting groups are removed. bachem.comcsic.es

The development of rapid manual SPPS methods has enabled the simultaneous synthesis of multiple peptides with faster cycle times, offering an efficient way to produce peptide libraries for various research applications. nih.gov

Solution-phase peptide synthesis (SolPPS) was the original method for peptide synthesis and remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to produce via SPPS. nih.govresearchgate.net In this method, the peptide is synthesized while dissolved in a solvent, and purification of the intermediate peptides is required after each step. nih.gov While this can be more labor-intensive than SPPS, it offers flexibility in the choice of protecting groups and coupling reagents. nih.gov

A "hybrid" approach, combining both solid-phase and solution-phase techniques, is often employed for the synthesis of very long peptides or complex peptide fragments. google.com In this strategy, smaller peptide fragments are first synthesized using SPPS and then coupled together in solution to form the final, larger peptide. google.com This method leverages the efficiency of SPPS for fragment generation and the flexibility of solution-phase coupling for assembling the final product. google.com

Recent advancements in solution-phase synthesis include the use of biomimetic approaches, such as employing cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent, which promotes rapid and efficient peptide bond formation with minimal side reactions. nih.gov

The functionalization of this compound and its analogs is crucial for a wide range of applications, including the development of novel therapeutic agents and diagnostic tools. nih.govnih.gov Chemical modification allows for the introduction of various functionalities, such as fluorescent labels, cross-linking agents, or moieties that enhance stability or target specific biological molecules. nih.govnih.gov

Site-selective modification, which targets specific amino acid residues within the peptide sequence, is a powerful tool for creating precisely engineered bioconjugates. nih.govnih.gov For example, the thiol group of cysteine residues is often targeted for modification due to its high nucleophilicity. nih.gov Similarly, the N-terminus and C-terminus of the peptide can be selectively modified to introduce specific functionalities. nih.gov

One common strategy for functionalization involves the use of bifunctional linkers, which possess two reactive groups that can connect the peptide to another molecule. univ-mrs.fr For instance, a dicarboxylic acid can be coupled to the peptide, providing a carboxylic acid group that can then be further reacted to attach other molecules. univ-mrs.fr The development of new chemical reactions and strategies for site-selective modification continues to expand the toolbox available to researchers for creating novel and functionalized peptide derivatives. nih.govnih.gov

Contemporary Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the structure and conformational dynamics of this compound. UV-Visible and Circular Dichroism spectroscopy, in particular, provide valuable insights into the electronic environment of the heme group and the secondary structure of the peptide backbone.

UV-Visible (UV-Vis) absorption spectroscopy is a powerful technique for studying this compound, as the heme group acts as a natural chromophore with distinct absorption bands. capes.gov.brresearchgate.net The most prominent feature in the UV-Vis spectrum of heme-containing molecules is the Soret band, a strong absorption peak typically found in the 400-450 nm region. researchgate.net The exact position and intensity of the Soret band are highly sensitive to the oxidation state of the iron, the coordination environment of the heme, and its interaction with the surrounding peptide chain. researchgate.net

Changes in the UV-Vis spectrum can provide valuable information about mechanistic processes. For example, the binding of ligands to the heme iron can cause a shift in the Soret peak, allowing for the study of binding affinities and kinetics. researchgate.net Furthermore, alterations in the peptide conformation that affect the heme pocket can also be detected as changes in the UV-Vis spectrum. nih.gov

In addition to the Soret band, other, weaker absorption bands can be observed in the UV region, which arise from electronic transitions within the porphyrin ring of the heme and the aromatic amino acid residues of the peptide. capes.gov.brthermofisher.com Analysis of these bands can provide further details about the electronic structure of the heme and its interactions with the peptide. capes.gov.br

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ramauniversity.ac.in In the context of this compound, CD spectroscopy is particularly useful for analyzing the secondary structure of the peptide backbone and the conformation of the heme group. capes.gov.bracs.org

The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the secondary structure of the peptide, with characteristic spectra for α-helices, β-sheets, and random coils. ramauniversity.ac.inmuni.cz By analyzing the far-UV CD spectrum, researchers can estimate the relative proportions of these secondary structural elements in the this compound. muni.cz

The near-UV region of the CD spectrum (250-350 nm) provides information about the local environment of the aromatic amino acid residues and the heme group. muni.czmdpi.com The heme chromophore itself can exhibit CD signals due to its interaction with the chiral peptide chain. capes.gov.br The this compound, for instance, shows a positive CD band at 253 nm and a broad negative band between 320 nm and 360 nm, which are attributed to the heme chromophore. capes.gov.br Changes in these near-UV CD signals can indicate conformational changes in the vicinity of the heme group, providing insights into ligand binding and other dynamic processes. muni.cz

The combination of far- and near-UV CD spectroscopy offers a comprehensive view of the conformational properties of this compound, making it an essential tool for its structural characterization. capes.gov.brmuni.cz

Contemporary Spectroscopic Methods for Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic State and Coordination Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic method for investigating materials with unpaired electrons. nih.govwikipedia.orglibretexts.org It is particularly valuable for studying metal complexes like the ferriheme center in the undecapeptide. nih.govwikipedia.org The technique is founded on the principle of exciting the spins of unpaired electrons, in contrast to nuclear magnetic resonance (NMR) which excites atomic nuclei spins. wikipedia.org By analyzing the resulting EPR spectrum, detailed information about the electronic environment of the unpaired electrons on the metal center can be obtained. nih.gov

In studies of this compound, also referred to as microperoxidase-11 (MP11), EPR spectroscopy has been instrumental. For instance, research on the interaction of MP11 with hydrogen peroxide and ascorbate (B8700270) utilized EPR to detect the formation of an ascorbate radical during the reaction. nih.gov This provided evidence for a mechanism where a highly oxidized intermediate of the microperoxidase is reduced back to its ferric state by ascorbate in one-electron steps. nih.gov

EPR spectra are typically presented as the first derivative of the absorption signal. libretexts.org Key parameters derived from the spectra, such as the g-factor and hyperfine coupling constants, offer insights into the electronic structure and the identity and proximity of atoms to the unpaired electron. libretexts.org For instance, in studies of nitric oxide synthase, which also contains a ferriheme center, EPR signals were used to characterize the high-spin state of the ferriheme. nih.gov

| EPR Signal Type | g-values | Interpretation |

| High-spin ferriheme | g = 6.63, 5.24, 1.98 | Characteristic of the ferriheme center in certain enzymatic states. nih.gov |

| Novel EPR species | g = 2.53, 2.29, 2.07 | Suggests exchange interaction between ferroheme and a reduced Fe4S4 cluster. nih.gov |

| "S = 3/2 type" species | g = 5.23, 2.80, ~2.0 & g = 4.82, 3.39, ~2.0 | Indicates different spin states arising from interactions within the molecule. nih.gov |

This table provides illustrative examples of EPR signals observed in heme-containing systems and their general interpretations, which can be relevant for studying this compound.

Resonance Raman Spectroscopy in Heme Environment Probing

Resonance Raman (RR) spectroscopy is a specialized vibrational spectroscopy technique where the incident laser frequency is tuned to be in resonance with an electronic transition of a molecule. q-chem.com This results in a selective and significant enhancement of the Raman signals of vibrations that are coupled to that electronic transition. q-chem.com For heme proteins, excitation within the intense Soret band of the heme group allows for detailed probing of the heme's structural environment. nih.govresearchgate.net

RR spectroscopy provides a wealth of information about the heme in this compound:

Ligation and Spin State: The frequencies of the porphyrin skeletal modes are sensitive to the coordination state and spin state of the heme iron. nih.gov

Heme-Protein Interactions: Vibrations of the peripheral substituents of the porphyrin can be used to monitor contacts with the surrounding polypeptide chain. nih.gov

Axial Ligand Bonding: In some cases, vibrational modes of the axial ligands coordinated to the iron can be directly observed in the low-frequency region of the spectrum. nih.gov

Time-resolved RR studies can also elucidate the structural evolution of the heme during chemical reactions, providing a link between the heme chemistry and protein dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. nih.govwikipedia.org It relies on the magnetic properties of atomic nuclei and can provide detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org For paramagnetic molecules like this compound, NMR presents unique challenges and opportunities. mdpi.com

In a study of the this compound from cytochrome c, ¹H NMR spectroscopy was used to investigate its electron transfer properties. nih.gov By assigning resonances to specific amino acid residues through techniques like spin decoupling and observing their behavior during redox titrations and with changes in pH and temperature, a structural outline was proposed. nih.gov This research also allowed for the calculation of the self-exchange rate constant for electron transfer for the heme peptide, which was determined to be 1.3 x 10⁷ M⁻¹ sec⁻¹ at 330 K. nih.gov

Paramagnetic NMR is a powerful tool to study the structure and interactions of metalloproteins. mdpi.com The presence of the paramagnetic heme center in this compound causes large shifts and rapid relaxation of nearby nuclear spins, which can be used to obtain structural information. core.ac.uk

Mass Spectrometry for Molecular Integrity and Modifications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for verifying the molecular weight and integrity of peptides and proteins, as well as for identifying post-translational modifications.

In research involving this compound (MP11), mass spectrometry was used to demonstrate that hydrogen peroxide oxidizes the molecule to a monooxygenated product. nih.gov The study also showed that the presence of ascorbate prevented this modification, highlighting its protective role. nih.gov This ability to detect subtle changes in molecular mass is critical for understanding the chemical reactivity of the this compound.

X-ray Absorption Spectroscopy (XAS) for Iron Coordination Investigations

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. wikipedia.org It is particularly useful for determining the coordination environment of metal atoms in molecules. nih.govwikipedia.org XAS experiments involve tuning synchrotron-generated X-rays to an energy that can excite a core electron of the atom of interest. wikipedia.org The resulting spectrum has distinct regions, including the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), which provide information on the oxidation state and coordination geometry of the absorbing atom.

For ferriheme systems, iron XAS can be used to investigate the coordination of the iron atom. nih.gov For example, in a study of neuronal nitric-oxide synthase, iron XAS revealed that the high-spin ferriheme site is coordinated by the heme and an axial thiolate ligand, with a specific Fe-S distance of approximately 2.29 Å. nih.gov Although direct XAS studies on this compound are not detailed in the provided search results, the technique's applicability to similar ferriheme centers suggests its potential for elucidating the precise iron coordination in this undecapeptide. A comprehensive database of XAS spectra for iron-containing proteins is being developed to aid in such analyses. arxiv.org

Research into Aggregation Phenomena and Their Control

The self-assembly and aggregation of peptides and proteins are fundamental processes in biology and are also of significant interest in materials science. semanticscholar.org

Factors Influencing Self-Assembly and Dimerization in Aqueous Media

The self-assembly of molecules like this compound in aqueous solution is governed by a balance of non-covalent interactions. These include hydrophobic interactions, van der Waals forces, hydrogen bonds, and π-π stacking interactions. semanticscholar.org The aggregation process can range from the formation of simple dimers to larger oligomeric structures and even fibrillar aggregates. semanticscholar.orgmdpi.com

Several factors can influence the self-assembly and dimerization of peptides:

Molecular Structure: The presence of aromatic groups and hydrogen bond donors/acceptors are identified as key drivers for the nanoaggregation of small molecules. nih.gov The heme group and the amino acid side chains of the this compound would play a crucial role in directing its self-assembly.

Concentration: The aggregation of peptides is often a concentration-dependent process. nih.gov

Solvent Composition: The presence of co-solvents, such as acetonitrile, can significantly impact the self-assembly kinetics. nih.gov

Presence of Cations: Divalent cations can promote aggregation by forming bridges between molecules, whereas certain molecular cations may inhibit aggregation by interacting with the peptide's surface. chemrxiv.org

Spectroscopic Signatures of Aggregated States

The aggregation of this compound results in distinct changes in its spectroscopic properties. These signatures are crucial for monitoring the aggregation process and understanding the structural transformations that occur. Techniques such as Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy are instrumental in characterizing these aggregated states.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR studies on the aggregated form of this compound at alkaline pH reveal a significantly broadened low-spin heme absorption signal. researchgate.net This broadening is indicative of close heme-heme interactions within the aggregate. The characteristic g-values for the aggregated state have been determined to be 3.03, 2.16, and 1.46. researchgate.net The addition of excess imidazole (B134444) to the aggregate leads to the formation of a different broadened low-spin absorption, suggesting a change in the coordination environment of the heme iron. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The formation of aggregates of this compound can be monitored by UV-Vis spectroscopy. A common indicator of aggregation is the appearance of an apparent absorption artifact due to light scattering by the aggregate particles. thermofisher.com This phenomenon typically results in a broad, featureless increase in absorbance across the spectrum. thermofisher.comnih.gov Beyond light scattering, changes in the intrinsic absorption bands of the heme group, particularly the Soret band, can occur, indicating alterations in the heme's microenvironment upon aggregation. uct.ac.za

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides insight into the secondary structure and conformational changes of the peptide backbone during aggregation. While the monomeric this compound exhibits characteristic CD bands, such as a positive band around 253 nm and a broad negative band between 320 nm and 360 nm due to the heme chromophore, aggregation induces significant spectral changes. researchgate.netresearchgate.net These changes often signify a transition in the secondary structure, such as the formation of β-sheet-rich structures, which are a hallmark of many protein and peptide aggregates. nih.govnih.gov

Table 1: Spectroscopic Signatures of this compound Aggregation

| Spectroscopic Technique | Observed Signature in Aggregated State | Reference |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) | Broadened low-spin heme absorption; g-values at 3.03, 2.16, and 1.46. | researchgate.net |

| UV-Visible (UV-Vis) | Increased light scattering causing a broad absorption artifact; potential shifts in the Soret band. | thermofisher.comnih.govuct.ac.za |

| Circular Dichroism (CD) | Alterations in CD bands, often indicating a conformational transition towards β-sheet structures. | nih.govnih.gov |

Strategies for Modulating Aggregation Behavior in Model Systems

The aggregation of this compound can be influenced and controlled by various external factors and chemical modifications. These strategies are vital for both studying the fundamental mechanisms of aggregation and for applications where aggregation is undesirable.

Chemical and Environmental Modulators: The aggregation process is sensitive to the chemical environment. The introduction of certain additives can disrupt the intermolecular forces that drive aggregation.

Chaotropic Salts and Detergents: Salts such as copper(I) lithium (CuLi), sodium perchlorate (B79767) (NaClO₄), or potassium thiocyanate (B1210189) (KSCN), as well as nonionic detergents, can interfere with the hydrogen bonding networks that stabilize aggregates. peptide.com

Solvent Modification: Altering the solvent composition, for instance by switching to N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO), can effectively disrupt aggregation. peptide.com

Coordinating Ligands: The addition of excess imidazole has been shown to alter the nature of the aggregate, as observed by a change in the EPR spectrum, indicating a modification of the heme coordination and interaction. researchgate.net

Physical Disruption Methods: Physical interventions can provide the energy needed to break up existing aggregates or prevent their formation.

Sonication: Applying ultrasonic frequencies can mechanically disrupt the formation of larger aggregates. peptide.com

Temperature Control: Adjusting the temperature can influence the kinetics and thermodynamics of aggregation, with higher temperatures sometimes being used to break up aggregates. peptide.com

Peptide Sequence and Structural Modifications: A powerful strategy to control aggregation involves making specific changes to the peptide structure itself. These modifications are designed to interfere with the backbone interactions that lead to self-assembly.

Backbone Protection: Introducing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the α-nitrogen of amino acid residues physically prevents the formation of intermolecular hydrogen bonds. peptide.com

Pseudoproline and Depsipeptide Introduction: Incorporating pseudoprolines (derived from serine or threonine) or creating depsipeptide bonds (ester bonds in the backbone) introduces kinks and disrupts the regular hydrogen-bonding patterns necessary for aggregation. peptide.com These modifications have proven effective in increasing the solubility of synthetic peptides. peptide.com

Table 2: Methods for Modulating this compound Aggregation

| Strategy Type | Specific Method | Mechanism of Action | Reference |

|---|---|---|---|

| Chemical/Environmental | Addition of chaotropic salts (e.g., CuLi, NaClO₄) or detergents | Disrupts hydrogen bonding and hydrophobic interactions. | peptide.com |

| Solvent change (e.g., using NMP, adding DMSO) | Alters solvent polarity and disrupts intermolecular hydrogen bonds. | peptide.com | |

| Addition of coordinating ligands (e.g., imidazole) | Alters heme coordination and intermolecular interactions. | researchgate.net | |

| Physical | Sonication | Provides mechanical energy to break apart aggregates. | peptide.com |

| Temperature adjustment | Influences the kinetics and thermodynamics of aggregation. | peptide.com | |

| Structural Modification | Backbone protection (e.g., Hmb, Dmb groups) | Sterically hinders the formation of intermolecular hydrogen bonds. | peptide.com |

| Incorporation of pseudoprolines or depsipeptides | Introduces structural kinks, disrupting regular backbone conformation. | peptide.com |

Biochemical and Biophysical Investigations of Ferriheme Undecapeptide Functionality

Ligand Coordination Chemistry and Axial Ligation Dynamics

The ferriheme (B1240928) undecapeptide, a derivative of cytochrome c, provides a valuable model system for studying the intricate ligand coordination chemistry of heme centers. Its relatively exposed heme pocket allows for detailed investigations into the binding of various molecules to the central iron atom.

Studies of Exogenous Ligand Binding to the Heme Iron Center

The binding of exogenous ligands to the ferric iron center of N-acetyl microperoxidase-11 (NAcMP11), a form of ferriheme undecapeptide, has been characterized through spectrophotometric determination of binding constants and thermodynamic parameters. rsc.org These studies reveal how different ligands interact with the heme iron, influenced by factors such as the nature of the donor atom and steric effects. While N-donor ligands like ethanolamine, glycine, and pyridine (B92270) readily coordinate to NAcMP11, their interaction with more sterically hindered heme sites, such as in metmyoglobin, is significantly reduced. rsc.orgfigshare.com

In contrast, anionic ligands such as azide (B81097) (N₃⁻), thiocyanate (B1210189) (SCN⁻), fluoride (B91410) (F⁻), and cyanide (CN⁻) exhibit stronger coordination to the more buried heme of metmyoglobin compared to the more solvent-exposed heme of NAcMP11. rsc.orgfigshare.com For azide and thiocyanate, this enhanced affinity is driven by enthalpic factors, likely due to the stabilization of the complex by the less polar environment of the protein. rsc.org For fluoride and cyanide, the difference in affinity is primarily due to entropic effects. rsc.org

Kinetic and thermodynamic studies on the binding of cyanide to both ferrous and ferric microperoxidase-11 (MP11) at pH 7.0 and 20.0 °C have provided specific rate and equilibrium constants. researchgate.net The data indicates that cyanide binds significantly more tightly to the ferric form (Fe³⁺) than the ferrous form (Fe²⁺). researchgate.net

| Ligand | log Keq | ΔH (kJ mol-1) | ΔS (J K-1 mol-1) |

|---|---|---|---|

| Fluoride (F⁻) | - | - | - |

| Azide (N₃⁻) | - | - | - |

| Thiocyanate (SCN⁻) | - | - | - |

| Cyanide (CN⁻) | - | - | - |

| Imidazole (B134444) | - | - | - |

| Species | kon (M-1 s-1) | koff (s-1) | Kd (M) |

|---|---|---|---|

| MP11-Fe(III) | 8.9 x 10³ | 1.5 x 10⁻³ | 1.7 x 10⁻⁷ |

| MP11-Fe(II) | 4.5 | 1.8 x 10⁻¹ | 3.7 x 10⁻² |

Influence of Environmental Parameters on Ligand Exchange Mechanisms

Environmental factors, particularly pH, play a crucial role in modulating the ligand exchange mechanisms at the heme iron center of this compound. Kinetic studies on the binding of nitric oxide (NO) to acetylated microperoxidase-11 (AcMP-11) across a pH range of 7.4 to 12.6 have demonstrated this dependence. figshare.comacs.orgwiley.com In this pH range, AcMP-11 exists in three distinct acid-base forms, which are related to the deprotonation of the coordinated water molecule and the proximal histidine residue. acs.org

The three forms are characterized as:

Form 1: [(AcMP-11)Fe³⁺(H₂O)(HisH)]

Form 2: [(AcMP-11)Fe³⁺(OH)(HisH)]

Form 3: [(AcMP-11)Fe³⁺(OH)(His⁻)] acs.org

The rate of NO binding shows a monotonic decrease as the pH increases, which is consistent with the transitions between these three forms. acs.org Surprisingly, the reactivity of Form 2, the hydroxo-complex, is only about ten times lower than that of Form 1, the aqua-complex. figshare.comacs.org This finding challenges the paradigm that metal-hydroxo bonds are significantly less reactive in ligand substitution than metal-aqua bonds. acs.orgfigshare.com The reactivity of Form 2 is explained by a tautomeric equilibrium with a minor, more labile species, [(AcMP-11)Fe³⁺(H₂O)(His⁻)]. figshare.comacs.orgfigshare.com Form 3 is essentially inert towards NO binding. figshare.comacs.org

| AcMP-11 Form | Species | kon for NO Binding (M-1 s-1) at 20 °C |

|---|---|---|

| 1 | [(AcMP-11)Fe³⁺(H₂O)(HisH)] | 3.8 x 10⁶ |

| 2 | [(AcMP-11)Fe³⁺(OH)(HisH)] | 4.0 x 10⁵ |

| 3 | [(AcMP-11)Fe³⁺(OH)(His⁻)] | ~0 |

Temperature is another critical environmental parameter that can influence ligand binding, although specific thermodynamic data for this compound across a range of temperatures is limited. General studies on other proteins indicate that temperature can affect both the enthalpy and entropy of ligand binding, thereby altering the binding affinity. rsc.org

Research on Mixed Axial Ligation States

The concept of mixed axial ligation involves the binding of two different exogenous ligands to the heme iron. However, research on N-acetylated this compound suggests that it does not have a propensity to bind more than one exogenous ligand to the heme iron. acs.org This indicates a preference for maintaining a single exogenous ligand at the sixth coordination site, with the fifth site being occupied by the endogenous histidine residue.

Despite this, EPR studies of Fe(III)MP-11 have shown the presence of both high-spin and low-spin species. mdpi.com This observation could imply the existence of different ligation states in solution, potentially arising from interactions with buffer components or aggregation, rather than the formation of stable mixed-ligand complexes with two exogenous ligands. mdpi.com For instance, the addition of excess imidazole to aggregated this compound at alkaline pH results in a broadened low-spin EPR absorption, suggesting a change in the coordination environment. researchgate.net

Redox Chemistry and Electron Transfer Mechanisms

The this compound serves as an important model for investigating the redox chemistry and electron transfer mechanisms of heme-containing proteins. Its accessibility allows for direct electrochemical measurements and mechanistic studies.

Electrochemical Characterization of Redox Properties

The redox potential of the Fe(III)/Fe(II) couple in this compound is a key parameter that governs its electron transfer properties. For N-acetylmicroperoxidase-11 (AcMP-11), the reduction potential has been determined to be -134 mV versus the standard hydrogen electrode (SHE) at pH 7. acs.org

| Complex | E°' (mV vs. SHE) |

|---|---|

| N-acetylmicroperoxidase-11 (AcMP-11) | -134 |

| MP11-Imidazole | - |

| MP11-2-Methyl-imidazole | - |

| MP11-Ammonia | - |

| MP11-Azide | - |

| MP11-N-acetylmethionine | - |

Cyclic voltammetry studies of a totally synthetic microperoxidase-11 immobilized on an indium tin oxide electrode have demonstrated direct electron transfer, showing characteristic catalytic current-voltage behavior in the presence of hydrogen peroxide. royalsocietypublishing.org

Mechanistic Studies of Electron Transfer Pathways in Model Systems

The mechanism of electron transfer in this compound systems can be investigated through various techniques, including NMR spectroscopy. Studies using ¹H NMR have been employed to determine the self-exchange rate constant for electron transfer for the heme undecapeptide, which was found to be 1.3 x 10⁷ M⁻¹s⁻¹ at 330 K. nih.gov This value is a crucial parameter for understanding outer-sphere electron transfer, a mechanism where the electron is transferred between two separate and intact coordination spheres. wikipedia.orglibretexts.org

In an outer-sphere mechanism, the rate of electron transfer is influenced by the reorganization energy, which is the energy required to change the bond lengths and angles of the oxidant and reductant upon changing their oxidation states. wikipedia.orglibretexts.org The relatively high self-exchange rate constant for the heme undecapeptide suggests that the reorganization energy is not prohibitively large.

Conversely, inner-sphere electron transfer involves a bridging ligand that covalently links the oxidant and reductant during the electron transfer event. libretexts.orgnumberanalytics.com The negative activation entropy (ΔS≠) observed in some ligand binding reactions can be indicative of an inner-sphere mechanism, which proceeds through a more ordered transition state. nih.gov

Studies on the interaction of microperoxidase-11 (MP11) with ascorbate (B8700270) in the presence of hydrogen peroxide suggest a more complex electron transfer pathway. nih.gov In this system, a putative 'compound I' of the microperoxidase is formed and is subsequently reduced back to the ferric state by ascorbate in what could be two one-electron steps or a single two-electron transfer step. nih.gov The detection of an ascorbate radical via EPR supports a one-electron transfer mechanism. nih.gov Such multi-step processes, which may involve both inner- and outer-sphere characteristics, highlight the versatility of the this compound in mediating redox reactions. rsc.orgrsc.org

Role of Peptide Sequence and Heme Environment in Redox Potential Modulation

The peptide chain provides an intrinsic axial ligand to the heme iron, typically a histidine residue, which is a primary determinant of the redox potential. acs.org The nature of this coordination, along with the possibility of binding exogenous ligands, significantly alters the electronic properties of the heme. acs.org For instance, the substitution of axial ligands can shift the redox potential over a wide range. pnas.org

The environment surrounding the heme group also plays a critical role. Factors such as the hydrophobicity of the local environment, the presence of hydrogen bonding networks, and the pH of the medium all contribute to the final redox potential. rsc.org In aqueous micellar solutions, the redox potential of the heme undecapeptide, also known as microperoxidase-11, varies significantly with pH, from +2 mV at pH 3.0 to -222 mV at pH 9.0. rsc.org This pH dependence is attributed to proton-coupled electron transfer, involving the uptake or release of protons at specific sites within the peptide. rsc.org The pKa values for these ionizations in the ferric state are approximately 4.3, 6.3, and 8.3. rsc.org

Compared to native cytochrome c, which has a redox potential of +260 mV, model heme complexes generally exhibit much more negative potentials. rsc.org This difference is largely attributed to the protective and low-dielectric environment provided by the protein scaffold in the native enzyme, which is less pronounced in the more solvent-exposed this compound. illinois.edu Even small changes in the peptide sequence, such as the modification of the N-terminus, can lead to a less aggregated and more monomeric form in solution, further influencing the heme's electronic properties. acs.org

| Condition | Redox Potential (mV vs. NHE) | Reference |

| pH 3.0 in aqueous micellar solution | +2 | rsc.org |

| pH 7.0 in sodium dodecyl sulfate (B86663) (SDS) micelles | -114 | rsc.org |

| pH 7.0 in hexadecyltrimethylammonium bromide micelles | -122 | rsc.org |

| pH 7.0 in Triton X-100 micelles | -166 | rsc.org |

| pH 9.0 in aqueous micellar solution | -222 | rsc.org |

| Native Cytochrome c | +260 | rsc.org |

Enzymatic and Catalytic Activity Studies as a Model System

The this compound serves as a valuable model for studying the enzymatic and catalytic activities of hemoproteins, particularly their peroxidase-like functions.

This compound, often referred to as microperoxidase-11 (MP-11), exhibits significant peroxidase-like activity, catalyzing the oxidation of various substrates in the presence of hydrogen peroxide (H2O2). nih.govroyalsocietypublishing.org The catalytic cycle of peroxidases involves the reaction of the ferric heme with H2O2 to form a high-valent iron intermediate known as Compound I, which is an oxoferryl porphyrin-π-cation radical. mdpi.com This intermediate is then reduced back to the native ferric state through two sequential one-electron oxidations of a substrate. mdpi.com

The minimal structure of MP-11, with its five-coordinate, high-spin heme iron complex, is sufficient to support this catalytic activity. nih.govroyalsocietypublishing.org Studies have shown that free hemin (B1673052) (ferric protoporphyrin IX) in aqueous solution tends to aggregate and has low catalytic activity. acs.orgnih.gov However, when incorporated into systems that prevent aggregation, such as surfactant micelles, its peroxidase-like activity is significantly enhanced. acs.orgnih.gov For example, in the presence of sodium dodecyl sulfate (SDS) micelles, hemin can efficiently catalyze the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB). acs.org

The reaction mechanism follows a typical Michaelis-Menten kinetic model. nih.gov The catalytic efficiency, represented by the kcat/KM value, can be comparable to that of native enzymes like horseradish peroxidase (HRP) for certain substrates. nih.gov

The catalytic capabilities of this compound and related systems have spurred research into biomimetic oxidation. These studies aim to mimic the oxidative processes of natural enzymes using synthetic or semi-synthetic catalysts. mdpi.com The goal is to develop robust and efficient catalysts for various chemical transformations.

Research has focused on designing synthetic heme-peptide complexes that can perform specific oxidation reactions. nih.gov For instance, synthetic models have been developed that can catalyze the epoxidation of alkenes and the hydroxylation of hydrocarbons, reactions typically performed by cytochrome P450 enzymes. nih.gov These biomimetic systems often employ environmentally friendly oxidants like aqueous H2O2. mdpi.com

The design of these catalysts involves creating a specific environment around the heme cofactor to control the reactivity and selectivity of the oxidation process. unina.it This includes modulating the peptide sequence and incorporating specific functional groups to influence the catalytic cycle. unina.it For example, the introduction of an arginine residue near the heme's distal site in a synthetic model was shown to assist catalysis, likely by facilitating the formation of the Compound I intermediate. unina.it

A significant area of research involves the creation and characterization of synthetic heme-peptide constructs to explore and enhance catalytic efficiency. chemrxiv.orgwiley.com By systematically modifying the peptide sequence and the linkage to the heme group, researchers can fine-tune the catalytic properties of these artificial enzymes. unina.it

One approach is the "miniaturization" of natural metalloproteins, where the essential structural and functional elements of the metal center are incorporated into a smaller, more manageable peptide scaffold. wiley.com This allows for a more detailed study of the factors that contribute to catalytic activity.

For example, a synthetic heme-protein model, Fe(III)-mimochrome VI, demonstrated peroxidase-like activity with catalytic efficiencies for the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and guaiacol (B22219) that were comparable to native horseradish peroxidase. nih.gov Another study reported the total chemical synthesis of a microperoxidase-11 analogue which showed considerable catalytic activity (27%) compared to the natural version in the oxidation of TMB. royalsocietypublishing.org

These studies demonstrate that even small, synthetic peptides can confer high enzymatic activity to metal cofactors, opening the door for the construction of novel biocatalysts tailored for specific applications. nih.gov

| Catalyst | Substrate | kcat/KM (mM⁻¹ s⁻¹) | Reference |

| Fe(III)-mimochrome VI | ABTS | 4417 | nih.gov |

| Fe(III)-mimochrome VI | Guaiacol | 870 | nih.gov |

| Horseradish Peroxidase (HRP) | ABTS | 5125 | nih.gov |

| Horseradish Peroxidase (HRP) | Guaiacol | 500 | nih.gov |

Biomimetic Oxidation Research

Interactions with Other Biomolecules and Supramolecular Assemblies

The interaction of this compound with other biomolecules is crucial for its function and provides insights into the behavior of heme in biological systems.

Ferriheme undecapeptides, specifically microperoxidase-8 (MP-8) and microperoxidase-11 (MP-11), have been shown to interact with proteins like human serum albumin (HSA). dntb.gov.uacapes.gov.br These interactions typically occur with a 1:1 stoichiometry. capes.gov.br The binding to HSA can influence the accessibility of the heme iron to other molecules, which can be probed using ligands like cyanide (CN⁻). capes.gov.br

The kinetics of these interactions can be complex and may be influenced by the size of the heme peptide. capes.gov.br Furthermore, the interaction with other peptides can lead to the formation of supramolecular assemblies. researchgate.net In these assemblies, the peptide scaffold can dictate the coordination environment of the heme and influence its electronic state and reactivity. researchgate.net For instance, self-assembling peptide amphiphiles can create ordered arrays of heme molecules, with potential applications in bioelectronic materials. rsc.org The design of these peptide sequences can control the binding affinity and redox potential of the incorporated heme. rsc.org

The study of these interactions is fundamental to understanding how the protein environment modulates the function of heme cofactors in natural enzymes and provides a basis for the design of novel functional biomaterials. wiley.com

Analysis of Heme-Heme and Heme-Polypeptide Interactions

The functionality of this compound, a fragment of cytochrome c, is deeply rooted in the intricate interplay between its constituent parts: the iron-containing heme group and the eleven-amino-acid polypeptide chain. These interactions dictate the electronic properties, aggregation state, and ultimately the biochemical activity of the molecule. Spectroscopic techniques have been pivotal in elucidating these relationships.

Heme-Heme Interactions: In aqueous solutions, particularly at alkaline pH, this compound has a tendency to aggregate. This aggregation brings multiple heme centers into close proximity, leading to distinct heme-heme interactions. Electron Paramagnetic Resonance (EPR) spectroscopy at low temperatures has been a key tool for studying these aggregated states. researchgate.net Studies on aggregated this compound reveal a significantly broadened low-spin heme absorption signal, which is a direct consequence of the interaction between adjacent heme moieties. researchgate.net The characteristic g-values for this aggregated state have been determined, providing a spectroscopic signature for the interacting hemes. researchgate.net Furthermore, the introduction of external ligands, such as imidazole, can alter the electronic environment, resulting in different broadened low-spin signals in the aggregated form. researchgate.net This demonstrates that heme-heme interactions are sensitive to the coordination sphere of the iron center.

Heme-Polypeptide Interactions: The covalent attachment of the polypeptide chain to the heme group induces asymmetry in the heme's electronic transitions, making them optically active. This phenomenon is effectively probed using Circular Dichroism (CD) spectroscopy. capes.gov.br The this compound displays characteristic CD bands that are directly attributable to the heme chromophore, despite appearing in wavelength regions typically associated with aromatic amino acids. capes.gov.brresearchgate.net

A positive band observed at 253 mµ and a broad negative band between 320 mµ and 360 mµ are signatures of the ferriheme state. capes.gov.br The CD spectrum in the Soret region (around 400 nm) is particularly sensitive to the integrity of the heme pocket and the nature of heme-polypeptide interactions. A positive band around 405 nm is considered a direct measure of these interactions and is also sensitive to the spin state of the heme iron. researchgate.net The fact that the CD spectrum in the peptide region (below 240 nm) is dependent on the oxidation state of the heme iron further underscores the deep electronic and steric connection between the heme and the peptide backbone. capes.gov.br These interactions are crucial for maintaining the structural and functional integrity of the molecule.

Table 1: Spectroscopic Data on this compound Interactions

| Interaction Type | Technique | Key Findings | Spectroscopic Parameters |

|---|---|---|---|

| Heme-Heme | Electron Paramagnetic Resonance (EPR) | Close proximity of hemes in the aggregated state leads to broadened low-spin signals. researchgate.net | g-values = 3.03, 2.16, 1.46 researchgate.net |

| Heme-Polypeptide | Circular Dichroism (CD) | Heme chromophore exhibits optical activity due to peptide attachment. capes.gov.br | Positive band at 253 mµ; broad negative band at 320-360 mµ capes.gov.br |

| Heme-Polypeptide | Circular Dichroism (CD) | A specific band indicates the integrity of the heme-polypeptide interaction and spin state. researchgate.net | Positive band at 405 nm researchgate.net |

Incorporation into Designed Supramolecular Structures

The this compound serves as a versatile building block for the construction of functional biomaterials through molecular self-assembly. By incorporating this heme-peptide conjugate into larger, ordered structures, researchers can create novel materials with tailored catalytic and electronic properties.

The self-assembly process is often guided by the design of the peptide sequence itself or by conjugating the peptide to other molecules, such as lipids, to form peptide amphiphiles. researchgate.net These amphiphiles can spontaneously organize into various nanostructures like micelles or fibers in aqueous environments. researchgate.net A critical challenge in utilizing this compound is its tendency to undergo non-specific aggregation. acs.org To overcome this, chemical modifications such as N-acetylation of the peptide terminus are employed. This modification prevents pronounced aggregation, yielding a more stable, monomeric form in solution that is suitable for controlled assembly into well-defined supramolecular structures. acs.org

The morphology of the resulting supramolecular assembly has a profound impact on the functionality of the incorporated this compound. For instance, peptide amphiphiles designed to bind heme have been shown to form both micelles and fibers. While the heme active site in both morphologies remains accessible to small molecules like carbon monoxide, their catalytic activity can differ significantly. researchgate.net Peroxidase activity was observed in heme-containing micelles, but this activity was substantially diminished when the same components assembled into fibers. researchgate.net This highlights that the supramolecular arrangement directly modulates the reactivity of the heme cofactor.

The ordered arrangement of redox-active heme molecules within these nanoscale assemblies presents significant opportunities for the development of bioelectronic materials. researchgate.net These structures can serve as scaffolds for creating artificial bioelectronic wires or as components in novel sensing devices, leveraging the intrinsic electron transfer capabilities of the heme centers. researchgate.netnih.gov The design of these systems often draws inspiration from natural multi-heme proteins, aiming to replicate and control long-range charge transport mechanisms.

Table 2: Designed Supramolecular Structures Incorporating Heme Peptides

| Structure Type | Design Strategy | Key Functional Outcome | Potential Application |

|---|---|---|---|

| Micelles | Self-assembly of heme-binding peptide amphiphiles. researchgate.net | Heme active site is accessible; exhibits peroxidase activity. researchgate.net | Biocatalysis, enzymatic materials researchgate.net |

| Fibers | Self-assembly of heme-binding peptide amphiphiles. researchgate.net | Heme active site is accessible but shows significantly reduced peroxidase activity. researchgate.net | Materials with tunable catalytic function researchgate.net |

| Monolayers | Assembly of Microperoxidase-11 on gold electrodes. acs.org | Creation of integrated bioelectrocatalytic interfaces. acs.org | Biosensors, bioelectronics |

| Heme-binding proteins | De novo design of helical protein scaffolds to bind heme. bakerlab.org | Creation of enzymes with high cofactor affinity and tunable catalytic activity (e.g., peroxidase). bakerlab.org | Custom enzyme design, biocatalysis bakerlab.org |

Theoretical and Computational Research on Ferriheme Undecapeptide

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations have been instrumental in exploring the conformational landscape and dynamic behavior of the ferriheme (B1240928) undecapeptide. acs.org These simulations model the atomic motions of the peptide over time, providing insights into its flexibility and the influence of its environment. nih.govnih.gov

A key application of MD simulations is to understand the conformational changes that are critical for the peptide's function. nih.govmpg.de For instance, simulations can reveal how the peptide chain fluctuates around the rigid heme cofactor, influencing the accessibility of the iron center. nih.gov Studies on the parent protein, cytochrome c, have shown that MD simulations can elucidate the mechanisms of unfolding induced by chemical denaturants like urea (B33335) and guanidinium (B1211019) chloride, revealing whether the process is a two-state or a more complex multi-state transition. nih.gov This knowledge is transferable to understanding the stability and dynamics of its ferriheme undecapeptide fragment.

The flexibility of different regions of the peptide, such as the loops connecting helical segments, can be quantified through MD simulations by calculating the root-mean-square fluctuation (RMSF) of atomic positions. nih.govmdpi.com These analyses help identify regions of high mobility that may be important for interactions with other molecules or for accommodating the binding of ligands to the heme iron. nih.gov Furthermore, MD simulations can be used to study the peptide in different solvent environments, mimicking physiological conditions or the more hydrophobic environment of a cell membrane, to understand how the surroundings modulate its conformational dynamics. mdpi.comresearchgate.net

| Simulation Aspect | Key Finding | Significance for this compound |

|---|---|---|

| Conformational Landscape | Peptides exist in an ensemble of conformations rather than a single static structure. mpg.de | Highlights the dynamic nature of the peptide backbone around the heme. |

| Solvent Effects | The solvent environment significantly influences the peptide's flexibility and preferred conformations. researchgate.net | Important for understanding its behavior in different cellular compartments. |

| Ligand Binding | Simulations can model the process of ligand binding to the heme iron and the associated conformational changes. nih.gov | Provides insights into the mechanism of its catalytic or electron transfer functions. |

| Unfolding Pathways | MD can reveal the step-by-step process of peptide unfolding. nih.gov | Informs on the stability of the this compound structure. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and reactivity of the this compound. frontiersin.orgaspbs.com These methods solve the Schrödinger equation for the molecule's electrons, providing detailed information about orbital energies, electron distribution, and the nature of chemical bonds. arxiv.orgarabjchem.org

A primary focus of quantum chemical studies on heme systems is the electronic configuration of the central iron atom and its influence on reactivity. researchgate.net DFT calculations can accurately predict the spin state of the iron (high-spin or low-spin), which is crucial for its function. rsc.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the peptide's redox potential and its susceptibility to electron transfer. nih.govrsc.org

Furthermore, quantum chemistry is used to investigate the reaction mechanisms of heme-containing enzymes. acs.org For the this compound, this could involve modeling the binding of small molecules like nitric oxide or cyanide to the heme iron and calculating the energetics of these interactions. acs.org Such calculations can elucidate the factors that control ligand binding and release, which is fundamental to the peptide's catalytic activity. acs.org While these calculations can be computationally intensive, they provide a level of detail about electronic effects that is unattainable through classical simulations. aspbs.com

| Calculated Property | Methodology | Insight Gained |

|---|---|---|

| Electronic Ground State | DFT, Ab initio methods nih.gov | Determination of the iron's spin state and its impact on geometry. rsc.org |

| Redox Potential | DFT calculations of HOMO/LUMO energies. frontiersin.orgnih.gov | Prediction of the ease of electron acceptance or donation. |

| Ligand Binding Energies | DFT calculations of complexation energies. acs.org | Understanding the strength and nature of interactions with axial ligands. |

| Spectroscopic Properties | Time-dependent DFT (TD-DFT) | Prediction and interpretation of UV-Vis and other electronic spectra. |

Computational Design and Prediction of this compound Variants

Computational methods are increasingly used to design novel peptide sequences with enhanced or altered functionalities. nih.govresearchgate.net For the this compound, this could involve creating variants with improved catalytic efficiency, stability, or altered redox properties. This process often involves iterative cycles of computational prediction and experimental validation. mdpi.com

In silico tools can predict the effects of amino acid substitutions on the peptide's structure and function. nih.govfrontiersin.org By analyzing the sequence and structure of the native peptide, researchers can identify key residues for mutation. nih.gov For example, modifying the amino acids in the vicinity of the heme group could tune its redox potential or substrate specificity. nih.gov Computational platforms can screen large libraries of potential peptide variants to identify promising candidates for experimental synthesis and characterization, thereby accelerating the discovery process. nih.govinsp.mx

The design process can target various properties. For instance, to enhance peroxidase activity, mutations could be introduced to create a more accessible active site or to modulate the electronic properties of the heme. researchgate.net Alternatively, to increase stability, mutations could be designed to promote a more compact and folded structure. The use of machine learning algorithms, trained on existing protein and peptide data, is also becoming a powerful approach for predicting the properties of novel peptide sequences. mdpi.com

Modeling of Heme-Peptide Interactions and Coordination Geometries

Understanding the intricate interactions between the heme cofactor and the peptide chain is crucial for explaining the properties of the this compound. Computational modeling provides a detailed picture of these interactions, including the coordination of the heme iron and the network of hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.netcapes.gov.br

The axial ligands to the heme iron play a critical role in determining its electronic and reactive properties. nih.gov In cytochrome c, the iron is typically coordinated by a histidine and a methionine residue. nih.gov In the this compound, the coordination can be more varied, and computational models are used to explore the different possible coordination states. acs.org For example, models can predict the geometry and strength of the bonds between the iron and axial ligands like histidine or external molecules. acs.org

Ferriheme Undecapeptide in Advanced Biomimetic and Engineered Systems Research

Development as a Mimetic for Complex Heme Protein Active Sites

The ferriheme (B1240928) undecapeptide has been extensively developed as a biomimetic model to replicate the active sites of more complex hemoproteins, such as peroxidases and cytochromes. wikipedia.orgbritannica.com The core principle is that the fundamental catalytic or electron-transfer functions of these enzymes are dictated by the local environment of the heme cofactor. nih.gov By isolating the heme and its immediate peptide attachments, researchers can study these properties without the structural complexity of the full protein. researchgate.net

These models are particularly effective in mimicking the catalytic activity of enzymes like heme peroxidases. nih.gov Free hemin (B1673052) (ferric protoporphyrin IX) exhibits low catalytic activity in aqueous solutions due to aggregation. nih.govacs.org However, when incorporated into systems like the ferriheme undecapeptide or its derivatives, its catalytic efficiency can be significantly enhanced. acs.org For instance, studies on deuterohemin modified with an undecapeptide residue have demonstrated biomimetic oxidation capabilities. researchgate.netacs.org The peptide scaffold helps to prevent aggregation and provides a microenvironment that resembles the hydrophobic pocket of natural enzymes, which is crucial for efficient substrate interaction and conversion. nih.govacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy on aggregated this compound at alkaline pH reveals a broadened low-spin heme absorption, which is indicative of the electronic state of the iron center. researchgate.net The addition of external ligands like imidazole (B134444) can further modify this state, mimicking the coordination environment found in natural heme proteins where a histidine residue often serves as an axial ligand to the iron. nih.govresearchgate.net This tunability allows for the systematic investigation of how axial ligation affects the electronic structure and reactivity of the heme iron. researchgate.net

Table 1: Spectroscopic Properties of a this compound Aggregate System

| System | Spectroscopic Method | Key Findings | g-values |

|---|---|---|---|

| This compound aggregate (alkaline pH) | EPR | Broadened low-spin heme absorption. | 3.03, 2.16, 1.46 |

| This compound aggregate + excess imidazole | EPR | Appearance of a different broadened low-spin absorption. | Not specified |

This table presents Electron Paramagnetic Resonance (EPR) data for the this compound in an aggregated state, demonstrating its characteristics as a low-spin heme system. Data sourced from a study on the supramolecular control of heme electronic states. researchgate.net

Applications in De Novo Metalloprotein Design and Engineering

The principles of de novo protein design—creating proteins from scratch—are rigorously tested and advanced through the use of scaffolds like the this compound. nih.govescholarship.org This field aims to construct novel amino acid sequences that fold into predictable three-dimensional structures and perform specific functions, such as catalysis or binding. nih.govescholarship.org Incorporating a metal cofactor like heme into these designed proteins is a key strategy for imparting complex functions, including electron transfer and enzymatic activity. ucsf.edu

A prominent strategy involves a "miniaturization" process, where the essential features of a metalloprotein active site are reproduced in a much smaller, designed peptide framework. researchgate.netresearchgate.net This has led to the creation of artificial hemoproteins, sometimes referred to as "mimochromes." researchgate.net In one such design, two helical peptide chains are covalently attached to a deuteroporphyrin (B1211107) ring, creating a helix-heme-helix sandwich structure. researchgate.net Each peptide chain can contain a histidine residue positioned to act as an axial ligand to the iron, successfully reproducing the low-spin bis-histidine coordination common in natural cytochromes. researchgate.net

This modular approach allows for precise engineering. unina.it By modifying the peptide sequences, researchers can control the environment around the heme group, influencing its properties and function. researchgate.net For example, replacing a coordinating histidine in one of the peptide chains with a non-coordinating residue can create a five-coordinate heme complex with an open site for substrate binding and catalysis. researchgate.net These engineered proteins serve as powerful tools to test our understanding of how protein structure dictates function and to create novel biocatalysts with tailored properties. researchgate.netucsf.edu The design of these systems has evolved to include four-helix bundles and other sophisticated scaffolds that bind heme with high affinity and specificity. researchgate.netunina.it

Exploration in Bioelectronic and Biosensing Device Research

The field of bioelectronics interfaces biological materials with electronic components to create devices like biosensors and biofuel cells. nih.gov Peptides and enzymes are ideal biological components due to their high specificity and catalytic activity. researchgate.net The this compound, with its inherent redox activity centered on the heme iron, is a compelling candidate for exploration in this area. acs.org

Research into the electrochemical properties of this compound and its derivatives lays the groundwork for their use in bioelectronic devices. acs.org These molecules can be immobilized on electrode surfaces, where they can facilitate electron transfer between the electrode and a target analyte. This process is the basis for electrochemical biosensors, which convert a biological recognition event into a measurable electronic signal. diva-portal.org The catalytic capabilities of the this compound, such as its peroxidase-like activity, could be harnessed to amplify the sensor signal, leading to higher sensitivity. nih.gov

Mechanistic studies of ligand binding and redox reactions in modified heme undecapeptides have highlighted their potential for the development of novel spectroelectrochemical sensors and biosensors. acs.org Such devices could be designed to detect specific molecules, like nitric oxide, by measuring the changes in the electrochemical or spectral properties of the immobilized peptide upon binding. acs.org Furthermore, the ability of these systems to catalyze oxidation-reduction reactions makes them interesting for potential application in biofuel cells, which generate electrical energy from biological fuels. nih.govacs.org

Contribution to Understanding Fundamental Principles of Natural Hemoprotein Functionality

One of the most significant contributions of this compound research is the fundamental insight it provides into the functioning of natural hemoproteins. osti.govcore.ac.uk Natural proteins like cytochrome c contain aromatic amino acids whose spectral signals in the ultraviolet region can overlap with those of the heme chromophore, complicating analysis. capes.gov.br The this compound, which lacks these aromatic residues, provides a clean system to unambiguously study the optical properties of the heme group itself. capes.gov.br

Circular dichroism (CD) and absorption spectroscopy on the undecapeptide have shown that the heme chromophore contributes significantly to the spectrum, even in the far-UV region typically associated with the peptide backbone. capes.gov.brresearchgate.net These studies reveal that the electronic transitions within the heme are made optically active by the covalently attached, asymmetric peptide, and that the CD spectrum is sensitive to the oxidation state of the iron. capes.gov.br This helps to interpret the complex spectra of larger heme proteins and understand how the protein environment modulates the heme's electronic structure. researchgate.net

Detailed mechanistic studies on modified, monomeric forms of the heme undecapeptide (such as N-acetylated microperoxidase-11) provide quantitative data on ligand binding and reaction kinetics. acs.org For example, pH-dependent studies on nitric oxide (NO) binding have elucidated the roles of specific residues and protonation states in the reaction mechanism. acs.org By studying these reactions in a simplified model, researchers can dissect the fundamental chemical principles—such as the influence of axial ligands and the formation of reaction intermediates—that govern the function of complex enzymes. acs.org This approach allows for the determination of specific kinetic and thermodynamic parameters that are foundational to the reactivity of the heme active site. acs.org

Table 2: Kinetic and Thermodynamic Parameters for a Modified Heme Undecapeptide System

| System/Process | Parameter | Value | Conditions |

|---|---|---|---|

| AcMP-11 + NO Binding | kon (rate constant) | (3.77 ± 0.03) × 106 M–1 s–1 | 20 °C, stopped-flow measurement |

| Nitrosylated AcMP-11 | pKa (HisH deprotonation) | 11.2 | Estimated from UV-Vis spectral changes |

This table shows key parameters for the reaction of N-acetylated microperoxidase-11 (AcMP-11) with nitric oxide (NO). This model system allows for the detailed characterization of ligand binding processes relevant to natural hemoproteins. Data sourced from a study on the mechanism of NO binding to ferric microperoxidase. acs.org

Future Directions and Emerging Research Avenues for Ferriheme Undecapeptide

Advancements in Integrated Spectroscopic and Electrochemical Methodologies

The characterization of ferriheme (B1240928) undecapeptide has traditionally relied on a suite of spectroscopic and electrochemical techniques. However, the future lies in the synergistic integration of these methods to provide a more holistic understanding of its structure-function relationship. Hyphenated techniques, which combine the separation power of methods like liquid chromatography (LC) or capillary electrophoresis (CE) with the identification capabilities of mass spectrometry (MS) and the structural insights from spectroscopic methods, are becoming increasingly vital. chromatographyonline.comchromatographyonline.comfree.frembopress.org

Recent advancements have seen the successful coupling of electrochemistry with mass spectrometry (EC-MS) to study redox reactions of biomolecules, including peptides and proteins. chromatographyonline.comchromatographyonline.com This approach allows for the in-situ generation and characterization of different redox states of ferriheme undecapeptide, providing valuable data on its electron transfer properties and stability. Furthermore, spectroelectrochemical methods, which simultaneously perform electrochemical and spectroscopic (e.g., UV-Vis, circular dichroism) measurements, offer a powerful tool to correlate changes in the electronic and structural properties of the heme center with its redox potential. acs.org For instance, UV-Vis spectroscopy can monitor the Soret band of the heme group, which is sensitive to the oxidation and spin state of the iron, while circular dichroism can provide information about the peptide's secondary structure and the chirality of the heme environment. researchgate.netnih.gov

Future research will likely focus on the development of more sophisticated integrated platforms. This could involve the miniaturization of these systems into lab-on-a-chip devices for high-throughput analysis. Such advancements will enable researchers to probe the subtle conformational changes and redox dynamics of this compound with unprecedented detail and efficiency.

Exploration of this compound in Novel Material Science Contexts

The unique catalytic and electron transfer properties of this compound make it an attractive building block for the development of novel functional materials. rsc.orgmdpi.comrsc.org Its ability to self-assemble and interact with various surfaces opens up possibilities for its use in biosensors, bio-inspired materials, and biocatalytic systems. rsc.orgnih.govnih.govresearchgate.net

One of the most promising applications is in the development of biosensors. nih.govmdpi.comnih.govfrontiersin.orgmdpi.com Researchers have demonstrated that this compound adsorbed on electrode surfaces, such as boron-doped diamond, can facilitate direct electron transfer and exhibit a cathodic response to hydrogen peroxide (H₂O₂). nih.gov This makes it a potential candidate for creating sensitive and selective H₂O₂ biosensors, which are crucial in various fields, including clinical diagnostics and food safety. The low sensitivity of diamond electrodes to common interfering agents like ascorbic acid and uric acid further enhances the potential of this system. nih.gov

The self-assembly of peptides into well-defined nanostructures is a rapidly growing area of material science. nih.govnih.govresearchgate.netresearchgate.net The amphiphilic nature of this compound, with its hydrophobic heme group and hydrophilic peptide chain, could be harnessed to create novel nanomaterials such as nanofibers, nanotubes, or vesicles. These bio-inspired materials could find applications in drug delivery, tissue engineering, and as scaffolds for organizing other functional molecules. stanford.edubioinspired-materials.chhubs.comcolorado.edumdpi.com The incorporation of the electroactive heme center would also imbue these materials with unique electronic and catalytic properties. researchgate.net

| Research Area | Application of this compound | Potential Impact |

| Biosensors | H₂O₂ detection using this compound-modified electrodes. nih.gov | Development of highly sensitive and selective biosensors for clinical and environmental monitoring. |

| Bio-inspired Materials | Self-assembly into nanofibers, nanotubes, or vesicles. nih.govresearchgate.net | Creation of novel materials for drug delivery, tissue engineering, and catalysis. stanford.edubioinspired-materials.chhubs.comcolorado.edumdpi.com |

| Biocatalysis | Immobilization on supports for enhanced catalytic activity and stability. nih.gov | Development of robust and reusable biocatalysts for industrial processes. |

Computational Predictions for Unprecedented this compound Functions

Computational modeling has become an indispensable tool in modern chemistry and biology, enabling the prediction of molecular properties and the exploration of reaction mechanisms at a level of detail that is often inaccessible to experimental methods alone. acs.orgchemrxiv.orgnih.gov For this compound, computational approaches, particularly Density Functional Theory (DFT), hold the key to unlocking unprecedented functions and understanding its catalytic potential. nih.govresearchgate.netresearchgate.netphyschemres.org

DFT studies can be employed to investigate the electronic structure of the ferriheme center, including the spin state of the iron and the nature of its coordination with the peptide backbone and external ligands. researchgate.netphyschemres.org This information is crucial for understanding and predicting the reactivity of the complex. For instance, computational studies on the related acetylated microperoxidase-11 have provided valuable insights into the mechanism of nitric oxide (NO) binding and the role of tautomerization in modulating its reactivity. acs.org Similar studies on this compound could reveal its potential to bind and activate other small molecules, leading to the discovery of novel catalytic activities. nih.gov

Furthermore, computational methods can be used to screen for potential substrates and inhibitors, guiding experimental efforts to develop new applications for this compound. By modeling the interaction of the undecapeptide with a library of small molecules, it may be possible to identify those that bind with high affinity and are likely to undergo a chemical transformation. This in silico screening approach can significantly accelerate the discovery of new catalytic functions. researchgate.net The integration of quantum mechanics/molecular mechanics (QM/MM) methods can also provide a more realistic model of the this compound in its physiological environment, further enhancing the predictive power of these computational studies. researchgate.net

Integration with Synthetic Biology and Nanobiotechnology Frameworks

The fields of synthetic biology and nanobiotechnology are revolutionizing our ability to design and construct novel biological systems and materials with tailored functionalities. als-journal.comfortunejournals.comisogenica.comnih.gov this compound, as a small and well-defined functional unit, is an ideal candidate for integration into these frameworks.

Synthetic biology offers the tools to produce this compound and its variants in a controlled and scalable manner. als-journal.comeuropa.eu By engineering microorganisms to express the peptide, it may be possible to overcome the limitations of chemical synthesis and produce large quantities of the material for various applications. Furthermore, synthetic biology allows for the facile modification of the peptide sequence, enabling the creation of a library of this compound analogs with altered properties. isogenica.comnih.gov This could lead to the development of "designer" heme peptides with enhanced catalytic activity, stability, or self-assembly characteristics.

In the realm of nanobiotechnology, this compound can serve as a versatile building block for the construction of functional nano-devices. mdpi.comnih.govlscollege.ac.in Its ability to be incorporated into larger protein scaffolds or attached to nanomaterials like nanoparticles and carbon nanotubes opens up a vast design space. nih.gov For example, this compound could be integrated into engineered protein cages to create "nanoreactors" with confined catalytic sites. Alternatively, its attachment to conductive nanomaterials could lead to the development of novel bioelectronic devices and sensors. The combination of the specific recognition and catalytic properties of the this compound with the unique physical and chemical properties of nanomaterials is a promising avenue for creating the next generation of smart and responsive materials. nih.gov

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize peptide synthesis using Fmoc-solid-phase protocols with real-time monitoring (e.g., Trityl monitoring). Characterize each batch via HPLC-MS and normalize heme incorporation using UV-Vis absorbance at 408 nm. Implement statistical process control (SPC) charts to track critical parameters (e.g., yield, purity) .

Critical Analysis of Literature

Q. How should conflicting reports on this compound’s redox potential be critically evaluated?

- Methodological Answer : Scrutinize experimental conditions: electrode type (e.g., glassy carbon vs. gold), reference electrode calibration, and solution degassing protocols. Compare studies using the same redox mediators (e.g., ferrocene/ferrocenium). Reanalyze raw cyclic voltammograms for capacitive current subtraction and IR drop correction .

Q. What criteria distinguish high-quality studies on this compound’s mechanistic pathways?

- Methodological Answer : Prioritize studies that:

- Use complementary techniques (e.g., kinetics + spectroscopy + computation).

- Report error margins for kinetic parameters (e.g., kcat ± SD).

- Deposit raw data in accessible repositories.

- Disclose conflicts of interest (e.g., proprietary peptide synthesis methods).

- Cite primary literature over reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products